

biosynthesis pathway of Euchrestaflavanone A

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Compound of Interest

Compound Name: *Euchrestaflavanone A*

CAS No.: 80510-05-0

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An In-depth Technical Guide on the Biosynthesis of **Euchrestaflavanone A**

Introduction

Euchrestaflavanone A, also known as Sophoraflavanone B or 8-prenylnaringenin (8-PN), is a prenylated flavonoid recognized as one of the most potent phytoestrogens. Its significant biological activities have garnered interest among researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of its biosynthetic pathway, focusing on the core enzymatic steps, quantitative data, and the experimental protocols used to elucidate this pathway. The biosynthesis is a multi-step process that combines the general phenylpropanoid pathway with a specific, final prenylation step. While named for the *Euchresta* genus, much of the detailed enzymatic work, particularly for the key prenylation step, has been characterized in other leguminous plants, most notably *Sophora flavescens*.

The Biosynthetic Pathway

The formation of **Euchrestaflavanone A** is a specialized branch of the broader flavonoid biosynthesis pathway. It originates from the primary metabolite L-phenylalanine and proceeds through two major stages:

- Formation of the Flavanone Backbone (Naringenin): This stage follows the well-established general phenylpropanoid pathway.
- Prenylation of Naringenin: This is the crucial, final step where a dimethylallyl group is attached to the naringenin scaffold to form **Euchrestaflavanone A**.

Stage 1: Phenylpropanoid and Flavonoid Pathway to Naringenin

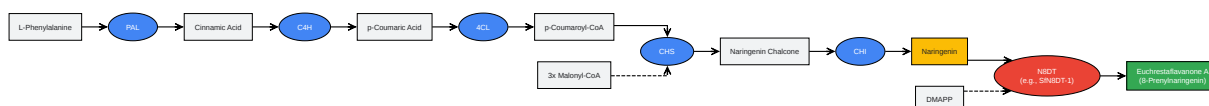
The synthesis begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid. This intermediate is subsequently activated by 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA.[1]

The first committed step to the flavonoid skeleton is catalyzed by chalcone synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] This chalcone undergoes intramolecular cyclization, a reaction catalyzed by chalcone isomerase (CHI), to yield the flavanone naringenin.[1][2] Naringenin serves as the direct precursor for the final step in **Euchrestaflavanone A** biosynthesis.

Stage 2: C8-Prenylation of Naringenin

The defining step in the biosynthesis of **Euchrestaflavanone A** is the regio-specific attachment of a C5 prenyl group (dimethylallyl) from dimethylallyl diphosphate (DMAPP) to the C-8 position of the naringenin A-ring.[3] This Friedel-Crafts alkylation is catalyzed by a specific naringenin 8-prenyltransferase (N8DT).

A well-characterized enzyme for this reaction is SfN8DT-1, isolated from the root bark of *Sophora flavescens*. [4][5] This membrane-bound enzyme demonstrates high specificity for flavanone substrates like naringenin and the prenyl donor DMAPP.[1][4] The product of this reaction is (2S)-8-prenylnaringenin, known as **Euchrestaflavanone A**.



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Caption: Biosynthetic pathway of **Euchrestaflavanone A** from L-Phenylalanine.

Quantitative Data

Quantitative enzymatic data for the complete biosynthetic pathway is limited. However, the key enzyme Naringenin 8-prenyltransferase from *Sophora flavescens* (SfN8DT-1) has been characterized after heterologous expression in yeast. The apparent Michaelis-Menten constants (K_m) provide insight into the enzyme's affinity for its substrates.

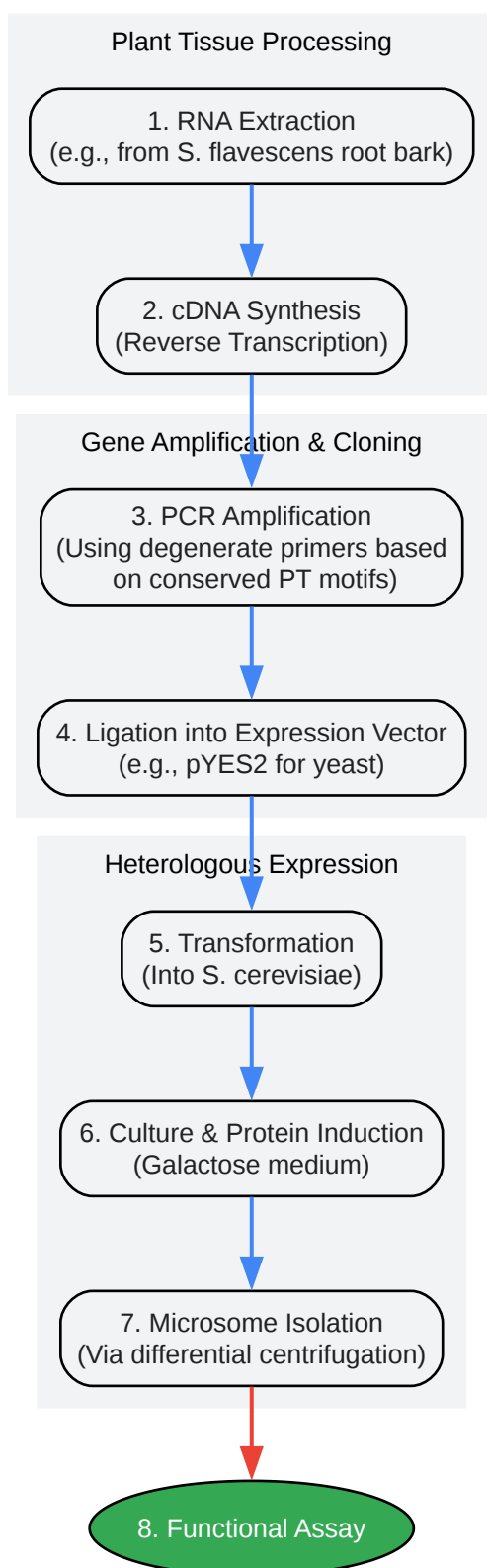
| Enzyme | Substrate | Apparent K_m (μM) | Source Organism | Reference |
|------------------------|------------|----------------------------------|---------------------------|-----------|
| SfN8DT-1 (recombinant) | Naringenin | 55 | <i>Sophora flavescens</i> | [1] |
| SfN8DT-1 (recombinant) | DMAPP | 106 | <i>Sophora flavescens</i> | [1] |

Experimental Protocols

This section details a representative protocol for the cloning and functional characterization of a naringenin 8-prenyltransferase, based on methodologies reported for enzymes like SfN8DT-1 and other flavonoid prenyltransferases.[1][5][6]

Cloning of Naringenin 8-Prenyltransferase (N8DT)

This workflow outlines the process from RNA extraction to obtaining a functionally expressed enzyme.



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Caption: Experimental workflow for cloning and expressing a plant prenyltransferase.

Methodology:

- **RNA Extraction and cDNA Synthesis:** Total RNA is extracted from plant tissue known to accumulate prenylated flavonoids (e.g., root bark of *S. flavescens*). First-strand cDNA is synthesized using a reverse transcriptase with an oligo(dT) primer.
- **PCR Amplification:** Degenerate primers, designed from conserved regions of known plant prenyltransferases, are used to amplify a partial cDNA fragment. The full-length open reading frame is subsequently obtained using RACE (Rapid Amplification of cDNA Ends).
- **Vector Ligation and Transformation:** The full-length cDNA is cloned into a yeast expression vector (e.g., pYES2) and transformed into a suitable *Saccharomyces cerevisiae* strain (e.g., INVSc1) using the lithium acetate method.
- **Protein Expression and Microsome Preparation:** Transformed yeast cells are grown in selective media and protein expression is induced with galactose. Cells are harvested, lysed, and subjected to differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound prenyltransferase.[5]

In Vitro Prenyltransferase Enzyme Assay

This protocol is for determining the activity and substrate specificity of the expressed N8DT enzyme.

Reaction Mixture (Total Volume: 200 μ L):

- Buffer: 25 mM MOPS (pH 7.0)[6][7]
- Divalent Cation: 10 mM $MgCl_2$ [6][7]
- Reducing Agent: 1 mM Dithiothreitol (DTT)[6][7]
- Flavonoid Substrate: 100 μ M Naringenin (dissolved in DMSO)
- Prenyl Donor: 200 μ M DMAPP
- Enzyme Source: 20-50 μ g of total microsomal protein[6]

Procedure:

- Combine buffer, MgCl₂, DTT, and the microsomal protein preparation in a microcentrifuge tube.
- Add the naringenin substrate and briefly pre-incubate the mixture at 30°C for 5 minutes.
- Initiate the reaction by adding DMAPP.
- Incubate the reaction at 30°C for 30-60 minutes.[6][7]
- Terminate the reaction by adding an equal volume (200 µL) of ice-cold methanol or ethyl acetate.[6]
- Vortex vigorously and centrifuge to pellet the precipitated protein.
- Analyze the supernatant for product formation.

Product Analysis and Quantification

Methodology:

- HPLC Analysis: The reaction supernatant is analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient of water and acetonitrile (both containing 0.1% formic acid).[6]
- Detection: Products are monitored using a photodiode array (PDA) detector. The formation of 8-prenylnaringenin is identified by its characteristic retention time and UV spectrum compared to an authentic standard.[5]
- Mass Spectrometry (MS) Confirmation: The identity of the product is unequivocally confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS). The enzymatic product should exhibit the correct mass-to-charge ratio (m/z) for 8-prenylnaringenin ([M+H]⁺ at m/z 341).[5]

Conclusion

The biosynthesis of **Euchrestaflavanone A** is a specialized extension of the general flavonoid pathway, culminating in a critical C8-prenylation of naringenin. The identification and

characterization of naringenin 8-prenyltransferases, such as SfN8DT-1 from *Sophora flavescens*, have been pivotal in understanding this process at a molecular level.[4] The elucidation of this pathway and its key enzymes provides valuable tools for metabolic engineering and synthetic biology approaches, enabling the potential for microbial production of this high-value phytoestrogen for applications in human health and drug development.

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